3,4',5-Trihydroxy-3'-methoxystilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNBEZJTNCXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthesis of 3,4 ,5 Trihydroxy 3 Methoxystilbene
Global Distribution and Specific Plant Sources of 3,4',5-Trihydroxy-3'-methoxystilbene
This compound is found in a variety of plant species, with a notable presence in the genus Gnetum. nih.gov This genus is primarily distributed across tropical regions of Africa, Asia, and South America. nih.gov
The genus Gnetum is a significant source of this compound. nih.gov Several species within this genus have been identified as containing this compound, including:
Gnetum montanum researchgate.netnih.govnih.gov
Gnetum pendulum
Gnetum ula capes.gov.br
Gnetum hainanense
Gnetum parvifolium nih.gov
Gnetum cleistostachyum
Gnetum gnemon researchgate.net
While several Gnetum species are known to contain this compound, studies suggest that Gnetum parvifolium contains a particularly significant amount of this compound. nih.gov Further quantitative analyses across all species would be necessary to definitively rank them by concentration levels.
Table 1: Plant Sources of this compound
| Genus | Species | Common Name |
|---|---|---|
| Gnetum | montanum | |
| Gnetum | pendulum | |
| Gnetum | ula | |
| Gnetum | hainanense | |
| Gnetum | parvifolium | |
| Gnetum | cleistostachyum |
The accumulation of stilbenoids, including this compound, in plants is not static and can be significantly influenced by both environmental and developmental factors. nih.govresearchgate.net These compounds often act as phytoalexins, which are antimicrobial substances produced by plants in response to stress. nih.gov
Environmental Factors:
Biotic and Abiotic Stress: The production of stilbenoids is a well-documented plant defense mechanism against a variety of stressors. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.net Biotic stressors include fungal and bacterial infections, while abiotic stressors encompass factors like UV radiation, temperature extremes, and water availability. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netwikipedia.org For instance, in grapevines, the production of resveratrol (B1683913), a precursor to this compound, is stimulated by UV radiation. wikipedia.org Similarly, elicitors like methyl jasmonate, a plant stress hormone, can induce the production of stilbenes in plant cell cultures. nih.govresearchgate.net
Developmental Stages:
Ripening: The concentration of stilbenoids can change as a plant part, such as a fruit, matures and ripens. nih.gov In grapes, for example, resveratrol levels have been observed to increase from the onset of ripening (veraison) to the fully ripe stage. nih.gov This suggests that the accumulation of this compound may also be linked to specific developmental stages in the source plants.
Biosynthetic Pathway Elucidation
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway.
The foundational structure of stilbenoids is created through the action of stilbene (B7821643) synthase (STS) enzymes. nih.gov This process involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene). nih.gov Chalcone synthase (CHS) is a related enzyme that utilizes the same precursors but leads to the formation of flavonoids.
The biosynthesis of resveratrol is a critical starting point for the formation of this compound. mdpi.com This initial step is catalyzed by stilbene synthase. mdpi.com
Following the formation of the initial stilbene scaffold, subsequent modifications lead to the diverse array of stilbenoids found in nature. The biosynthesis of this compound from resveratrol involves two key enzymatic steps: hydroxylation and O-methylation.
It is understood that resveratrol is first hydroxylated to form piceatannol (B1677779) (3,5,3',4'-tetrahydroxystilbene). mdpi.comnih.gov This reaction can be catalyzed by enzymes such as cytochrome P450-dependent hydroxylases or polyphenol oxidases. mdpi.com
The final step in the formation of this compound is the methylation of the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a specific type of enzyme known as an O-methyltransferase (OMT). nih.gov More specifically, catechol-O-methyltransferase (COMT) has been identified as the enzyme responsible for this methylation step. nih.gov This biotransformation is rapid and leads to the formation of isorhapontigenin (B148646) (this compound). nih.govnih.govresearchgate.net
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Role |
|---|---|---|
| Stilbene Synthase | STS | Catalyzes the formation of the resveratrol scaffold from p-coumaroyl-CoA and malonyl-CoA. |
| Cytochrome P450 / Polyphenol Oxidase | P450 / PPO | Hydroxylates resveratrol to form piceatannol. |
The potential applications of this compound have driven research into methods for its enhanced production through genetic engineering. researchgate.netfrontiersin.orgnih.govnih.govyoutube.comresearchgate.net Microbial systems, such as Escherichia coli and the yeast Saccharomyces cerevisiae, are often used as hosts for the heterologous production of plant-derived compounds due to their rapid growth and ease of genetic manipulation. frontiersin.orgnih.govyoutube.comresearchgate.net
One successful strategy for producing this compound involves a two-culture system in E. coli. researchgate.net In this system:
The first E. coli culture is engineered with the necessary genes for resveratrol biosynthesis, including tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl CoA ligase (4CL), and stilbene synthase (STS). This culture produces resveratrol from basic precursors.
The culture filtrate containing the synthesized resveratrol is then fed to a second E. coli culture. This second culture is engineered to express the enzymes responsible for the subsequent modification steps: a hydroxylase to convert resveratrol to piceatannol, and an O-methyltransferase to convert piceatannol to this compound. researchgate.net
This approach has demonstrated the feasibility of producing resveratrol derivatives, including this compound, in a controlled microbial environment, offering a potential alternative to extraction from plant sources. researchgate.net
Chemical Synthesis and Structural Derivatization of 3,4 ,5 Trihydroxy 3 Methoxystilbene
Total Synthesis Methodologies
The construction of the stilbene (B7821643) backbone is a central challenge in the total synthesis of 3,4',5-Trihydroxy-3'-methoxystilbene. Several classical olefination reactions have been adapted for this purpose.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds and has been employed in the synthesis of various stilbenes. nih.govresearchgate.netnih.gov This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of a suitably protected 3,5-dihydroxybenzaldehyde (B42069) with a phosphonium ylide derived from a protected 3-methoxy-4-hydroxybenzyl halide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of E and Z isomers. researchgate.net
The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another powerful tool for stilbene synthesis. youtube.comwikipedia.org This reaction offers good functional group tolerance and can be highly stereoselective for the trans (E) isomer. wikipedia.org In a potential synthetic route to this compound, a protected 3,5-dihydroxyphenyl halide could be coupled with a protected 3-methoxy-4-hydroxystyrene in the presence of a palladium catalyst and a base. youtube.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. youtube.comorgsyn.org This method often provides excellent E-selectivity for the resulting alkene and offers the advantage of using water-soluble phosphate (B84403) byproducts, which simplifies purification. nih.gov The synthesis of this compound via the HWE reaction would involve the reaction of a protected 3,5-dihydroxybenzaldehyde with a phosphonate ester derived from a protected 3-methoxy-4-hydroxybenzyl halide. youtube.comorgsyn.org
| Reaction | Reactants | Key Features |
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Forms C=C bond; can produce E/Z mixtures. researchgate.net |
| Heck Reaction | Unsaturated Halide + Alkene (Pd catalyst) | Forms C-C bond; often highly E-selective. youtube.comwikipedia.org |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Forms C=C bond; typically high E-selectivity; water-soluble byproduct. youtube.comnih.gov |
The presence of multiple hydroxyl groups and a methoxy (B1213986) group in this compound necessitates careful chemo- and regioselective functionalization during its synthesis. Protecting groups are crucial to prevent unwanted side reactions and to direct modifications to specific positions on the aromatic rings.
The selective protection of phenolic hydroxyl groups is a well-established strategy in the synthesis of polyphenolic compounds. researchgate.netnih.gov Various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and acetates, can be employed. The choice of protecting group depends on its stability under the reaction conditions used for stilbene backbone formation and the ease of its subsequent removal. For instance, silyl ethers are often used due to their relative ease of introduction and removal under mild conditions. researchgate.net
The introduction of the methoxy group at the 3'-position requires a regioselective methylation strategy. This can be achieved by protecting the other hydroxyl groups on the B-ring, followed by methylation of the free hydroxyl group using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663). Alternatively, starting with a commercially available precursor that already contains the desired methoxy group, such as vanillin (B372448) or a derivative thereof, can simplify the synthesis. The selective deprotection of the hydroxyl groups in the final steps of the synthesis is equally important to yield the target compound. nih.gov
Semi-Synthesis from Related Stilbenoids and Precursors
Semi-synthesis offers a more direct route to this compound by utilizing naturally abundant and structurally similar precursors. Resveratrol (B1683913), a well-known stilbenoid, is an ideal starting material for this purpose.
The conversion of resveratrol to this compound involves the regioselective introduction of a hydroxyl group at the 3'-position and a methoxy group at the same position. This can be a challenging transformation due to the similar reactivity of the positions on the aromatic ring. Biotechnological approaches using enzymes have shown promise in achieving this regioselectivity. For instance, tyrosinase from Streptomyces avermitilis has been used for the regioselective hydroxylation of trans-resveratrol to produce piceatannol (B1677779) (3,4,5,3',4'-pentahydroxystilbene). nih.gov Subsequent selective methylation of the 3'-hydroxyl group would then yield isorhapontigenin (B148646). Additionally, enzymatic methods using polyphenol oxidase have been explored for the polymerization of resveratrol, indicating the potential for enzymatic modification of the stilbene core. mdpi.com
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
To understand how the chemical structure of this compound relates to its biological activity, researchers design and synthesize a variety of analogs. These structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for the compound's effects and for developing more potent and selective derivatives.
A common strategy in SAR studies is to systematically vary the number and position of hydroxyl and methoxy groups on the stilbene backbone. This allows for the evaluation of the importance of these functional groups for a particular biological activity. For example, studies on resveratrol analogs have shown that the number and position of hydroxyl groups significantly influence their antioxidant and anticancer activities.
The synthesis of these analogs often follows the same total synthesis methodologies described earlier, but with appropriately substituted starting materials. By comparing the biological activities of these analogs, researchers can build a comprehensive picture of the SAR. For instance, comparing the activity of this compound with resveratrol (3,5,4'-trihydroxystilbene) and piceatannol (3,5,3',4'-tetrahydroxystilbene) can reveal the impact of the 3'-methoxy and 3'-hydroxyl groups.
| Compound | Substitution Pattern | Observed Biological Activity (Example) |
| Resveratrol | 3,5,4'-trihydroxy | Antioxidant, Anti-inflammatory |
| Piceatannol | 3,5,3',4'-tetrahydroxy | Potent antioxidant |
| This compound | 3,5,4'-trihydroxy-3'-methoxy | Anti-inflammatory, Anticancer |
| Pterostilbene (B91288) | 3,5-dimethoxy-4'-hydroxy | Enhanced bioavailability and activity in some models |
The double bond in the stilbene core can exist in two geometric isomers: the trans (E) isomer and the cis (Z) isomer. The spatial arrangement of the two aromatic rings is significantly different between these isomers, which can have a profound impact on their biological activity. Generally, the trans isomer is the more stable and more common form found in nature.
In many cases, the trans isomer of a stilbenoid exhibits greater biological activity than the cis isomer. However, there are exceptions where the cis isomer is more potent. For example, in some cancer cell lines, the (Z)-isomer of 3,4,5,4′-tetramethoxystilbene was found to be more active than the (E)-isomer. The synthesis of specific isomers can be controlled to some extent by the choice of reaction conditions in the olefination step. For instance, the Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer, while certain modifications of the Wittig reaction can be tuned to produce the Z-isomer. researchgate.netyoutube.com The study of the biological profiles of both the E and Z isomers of this compound and its analogs is essential for a complete understanding of their therapeutic potential.
Preparation of Glycosylated and Esterified Conjugates for Preclinical Investigations
The conjugation of this compound with glycosyl or ester moieties is a key strategy to modulate its physicochemical properties, such as solubility and bioavailability, for preclinical assessment. nih.govnih.gov While isorhapontigenin has demonstrated a more favorable pharmacokinetic profile compared to its well-known analogue, resveratrol, further enhancements are sought through derivatization. nih.govnih.gov
Glycosylated Conjugates:
Glycosylation, the attachment of sugar moieties, is a common method to increase the water solubility and stability of phenolic compounds. nih.govnih.gov This can be achieved through both chemical and enzymatic methods. Enzymatic glycosylation, utilizing glycosyltransferases or whole-cell biotransformation systems, offers high regioselectivity and stereoselectivity under mild reaction conditions. nih.govresearchgate.net For instance, microbial systems like Escherichia coli have been engineered to produce glycosides of various flavonoids and could be adapted for the glycosylation of isorhapontigenin. nih.gov The use of cultured plant cells, such as those from Eucalyptus perriniana, has also been shown to effectively glycosylate flavonoids, yielding various glycosidic forms. nih.gov Such approaches could yield a library of isorhapontigenin glycosides for preclinical screening.
Esterified Conjugates:
Esterification of the hydroxyl groups of this compound with various acids, particularly short-chain fatty acids, is another avenue to create prodrugs with altered lipophilicity and metabolic stability. nih.gov Chemical synthesis, such as the Steglich esterification, has been successfully employed for the esterification of resveratrol, a structurally similar stilbene. nih.gov This method involves the reaction of the stilbene with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). A similar approach has been used to synthesize amino acid ester derivatives of other polyphenols to improve their biological activity. rsc.org These synthetic strategies are directly applicable to isorhapontigenin to generate a range of ester conjugates for preclinical evaluation. semanticscholar.org
Below is a table summarizing potential conjugation strategies for this compound.
| Conjugation Type | Synthetic Method | Potential Advantages for Preclinical Investigation |
| Glycosylation | Enzymatic (e.g., Glycosyltransferases, whole-cell biotransformation) | Increased water solubility, enhanced stability, potential for targeted delivery. |
| Chemical Synthesis | Scalability, access to a wide range of sugar moieties. | |
| Esterification | Chemical (e.g., Steglich esterification) | Modified lipophilicity, potential for sustained release, improved oral absorption. |
| Enzymatic (e.g., Lipase-catalyzed) | High selectivity, mild reaction conditions. |
Biomimetic Synthesis of Oligomeric this compound Derivatives
The natural occurrence of oligomeric stilbenoids, which are dimers, trimers, or tetramers of stilbene units, has spurred interest in their synthesis due to their often enhanced biological activities compared to their monomeric precursors. nih.gov Biomimetic synthesis, which mimics the natural biosynthetic pathways, is a powerful tool to generate these complex molecules. nih.gov
Oxidative Coupling Reactions to Form Stilbene Dimers and Oligomers
The core of biomimetic synthesis of oligomeric stilbenes lies in oxidative coupling reactions. These reactions involve the oxidation of the monomeric stilbene, this compound, to generate radical intermediates that then couple to form dimers and higher-order oligomers. Various catalytic systems have been employed to achieve this transformation.
Metal-Based Oxidants: Reagents such as ferric chloride (FeCl₃) and silver acetate (B1210297) have been utilized to induce the oxidative dimerization of isorhapontigenin. nih.gov For example, treatment of synthetic isorhapontigenin with silver acetate in methanol (B129727) has been shown to yield a mixture of known and new stilbene dimers. nih.gov FeCl₃ is another effective and inexpensive reagent for promoting oxidative C-C bond formation in phenolic compounds.
Enzymatic Catalysis: Enzymes, particularly peroxidases like horseradish peroxidase (HRP) and laccases, are the natural catalysts for the oxidative coupling of phenols in plants. nih.gov These enzymes, often in the presence of an oxidant like hydrogen peroxide (H₂O₂), facilitate the formation of phenoxy radicals from isorhapontigenin, which then undergo coupling. The use of HRP has been demonstrated to be effective in the dimerization of resveratrol, and the reaction conditions, such as pH, can influence the selectivity of the products formed. nih.gov Enzyme-promoted regioselective oxidative coupling of a protected form of isorhapontigenin has been a key step in the total synthesis of natural products like (±)-gnetulin.
The table below provides examples of products from the oxidative coupling of this compound.
| Catalyst/Reagent | Resulting Products | Reference |
| Silver Acetate | Isorhapontigenin dimers (new and known) | nih.gov |
| Ferric Chloride (FeCl₃) | Dimeric and oligomeric stilbenes | |
| Horseradish Peroxidase (HRP) / H₂O₂ | Dimeric and oligomeric stilbenes, including gnetuhainin L | |
| Laccase | Dimeric stilbenes |
Mechanistic Aspects of Dimerization and Cyclo-oligomerization
The formation of various dimeric and oligomeric structures from this compound is governed by the mechanism of oxidative coupling and subsequent reactions. The initial step is the one-electron oxidation of the phenolic hydroxyl groups to form a phenoxy radical. The distribution of the unpaired electron in this radical intermediate across the aromatic rings and the stilbene backbone dictates the possible sites for coupling.
Dimerization: The coupling of two phenoxy radical intermediates can occur at various positions, leading to different linkage types. For stilbenes, common linkages include C-C and C-O-C bonds. The specific regioselectivity of the coupling is influenced by the electronic and steric properties of the monomer, as well as the reaction conditions and the catalyst used. For instance, in the HRP-catalyzed dimerization of resveratrol, adjusting the pH can selectively favor the formation of different dimers. nih.gov The presence of the methoxy group and the specific arrangement of the hydroxyl groups in this compound play a crucial role in directing the regioselectivity of the coupling, leading to the formation of specific isomers.
Cyclo-oligomerization: Following the initial dimerization, further intramolecular or intermolecular coupling reactions can lead to the formation of more complex cyclic oligomers. For example, the formation of dihydrobenzofuran-type dimers involves an initial C-C bond formation followed by an intramolecular cyclization. Photochemical methods, such as the Mallory reaction, can also induce the cyclization of stilbenes to form phenanthrene (B1679779) derivatives, although this proceeds through a different mechanism involving a photochemical electrocyclization. The formation of complex polycyclic structures found in some natural stilbenoid oligomers is thought to arise from a cascade of oxidative coupling and cyclization reactions.
The proposed mechanism for the formation of a dehydrodimer from this compound is initiated by the generation of a phenoxy radical, which can then undergo resonance to delocalize the radical electron. The coupling of two such radicals leads to the formation of the dimer.
Metabolism and Biotransformation of 3,4 ,5 Trihydroxy 3 Methoxystilbene in Preclinical Models Excluding Human Clinical Data
In Vitro Metabolic Transformations in Liver Microsomes and Cell Lines
In vitro systems, such as liver microsomes and cultured cell lines, are instrumental in identifying the primary metabolic pathways for xenobiotics. nih.gov Liver microsomes contain a host of phase I and phase II enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the metabolism of a majority of drugs and dietary compounds. nih.govscispace.com
For phenolic compounds like stilbenes, phase II conjugation reactions, specifically glucuronidation and sulfation, are the principal metabolic routes. nih.govnih.gov These processes are mediated by UGTs and sulfotransferases (SULTs), respectively, and they function to increase the water solubility of the compounds, thereby facilitating their excretion. It is widely expected that 3,4',5-Trihydroxy-3'-methoxystilbene undergoes extensive conjugation at its free hydroxyl groups.
While direct enzymatic studies detailing the specific glucuronide and sulfate (B86663) conjugates of isorhapontigenin (B148646) are not extensively detailed in the available literature, in vivo studies have detected more polar metabolites of isorhapontigenin in rat plasma. nih.gov Researchers have postulated that these polar metabolites are likely glucuronide or sulfate conjugates, which is consistent with the metabolic pathways of other polyphenols. nih.govhesiglobal.org Studies on flavonoids, which share structural similarities with stilbenes, show that glucuronidation rates are often significantly faster than sulfation rates in liver fractions. nih.gov The position of the hydroxyl groups on the flavonoid or stilbene (B7821643) ring structure typically dictates the preference for conjugation, with certain positions being more favorable for glucuronidation versus sulfation. nih.gov
Metabolic modifications of methoxy (B1213986) groups are also plausible biotransformation pathways. O-demethylation, a reaction often catalyzed by CYP enzymes in liver microsomes, is a known metabolic route for various methoxylated compounds. nih.govnih.gov Given that this compound possesses a methoxy group at the 3'-position, it is a potential substrate for demethylation, which would yield a polyhydroxylated stilbene. Studies on other methoxylated molecules have demonstrated that O-demethylation rates can vary significantly between species and are dependent on specific CYP isoforms. nih.govnih.gov However, specific in vitro studies confirming the demethylation of isorhapontigenin have not been prominently reported.
Enzymatic cleavage of the core stilbene structure represents another potential, though less characterized, metabolic pathway. This could involve the breakdown of the double bond connecting the two aromatic rings. The process of enzymatic cleavage is critical in the degradation of various biological molecules, such as peptides. However, within the context of stilbene metabolism in preclinical models, specific data detailing the enzymatic cleavage of the this compound backbone is limited. Therefore, this remains a hypothetical route of biotransformation that requires further investigation.
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rat)
Pharmacokinetic studies in animal models are crucial for understanding a compound's behavior in a biological system. The rat, particularly the Sprague-Dawley strain, has been the primary model for elucidating the pharmacokinetic profile of this compound. nih.gov
Following oral administration in Sprague-Dawley rats, this compound is rapidly absorbed. nih.gov Studies show that after a single oral dose, the compound is detected in the systemic circulation, where it demonstrates a prolonged residence time. nih.gov
Upon intravenous injection, the compound exhibits a moderate apparent volume of distribution, a fairly rapid clearance rate, and a short mean residence time. nih.gov The oral bioavailability of isorhapontigenin was found to be dose-dependent; an increase in the oral dose resulted in a more than proportional increase in plasma exposure and oral bioavailability, which may suggest the saturation of elimination processes at higher doses. nih.gov Notably, one week of repeated daily oral dosing did not significantly alter its main oral pharmacokinetic parameters, indicating a lack of auto-induction of its metabolism. nih.gov
| Parameter | Intravenous (90 μmol/kg) | Oral (100 μmol/kg) | Oral (200 μmol/kg) |
|---|---|---|---|
| Cmax (ng/mL) | - | 1580 ± 320 | 6860 ± 1910 |
| AUC (ng·min/mL) | 5670 ± 1080 | 170000 ± 46000 | 623000 ± 136000 |
| MRT (min) | 18.8 ± 3.2 | 136 ± 29 | 184 ± 23 |
| CL (mL/min/kg) | 76.8 ± 23.7 | - | - |
| Vss (mL/kg) | 893 ± 103 | - | - |
| F (%) | - | 17.9 ± 4.9 | 30.1 ± 6.6 |
Data are expressed as mean ± SD. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; MRT = Mean residence time; CL = Clearance; Vss = Apparent volume of distribution at steady state; F = Oral bioavailability.
The identification of metabolites in biological samples like plasma, urine, and feces is key to mapping the biotransformation of a compound. In pharmacokinetic studies involving this compound in rats, liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis of plasma samples revealed the presence of the parent compound and at least one unidentified metabolite. nih.gov This metabolite was observed to be more polar than the parent compound, leading to the hypothesis that it is a phase II conjugate, such as a glucuronide or sulfate. nih.gov However, this metabolite was not definitively identified or quantified, and its confirmation would require the use of authentic chemical standards. nih.gov
Role of Gut Microbiota in Biotransformation
The gut microbiota plays a crucial role in the metabolism of many polyphenolic compounds that escape absorption in the upper gastrointestinal tract. While direct studies on the microbial biotransformation of this compound are limited, significant insights can be drawn from research on its close structural analog, resveratrol (B1683913).
Preclinical studies utilizing mouse models have demonstrated that gut bacteria extensively metabolize resveratrol. frontiersin.orgnih.gov These biotransformations include reduction and dehydroxylation reactions. Two key metabolites produced by the gut microbiota from resveratrol are dihydroresveratrol (B186802) (DHR) and lunularin (B1675449) (LUN). frontiersin.orgnih.gov The production of these metabolites was confirmed to be dependent on the presence of gut bacteria, as their levels were significantly depleted in antibiotic-treated mice. frontiersin.orgnih.gov
Given the structural similarity between resveratrol and this compound, it is highly probable that the latter undergoes analogous metabolic conversions by the gut microbiota in preclinical models. The primary biotransformation pathways likely involve the reduction of the stilbene double bond to form a dihydro- derivative, followed by dehydroxylation reactions. The presence of a methoxy group on the 3'-position of this compound may influence the specific metabolites formed and the rate of their production.
It is also important to note that inter-individual differences in the composition of the gut microbiota can lead to variations in the metabolic profile of stilbenoids. frontiersin.org This concept of "metabotypes," such as lunularin-producers versus non-producers observed with resveratrol metabolism, suggests that the biotransformation of this compound could also vary between individuals in preclinical studies, depending on their unique gut microbial composition. nih.govresearchgate.net
Table 1: Potential Gut Microbiota-Mediated Biotransformation of Stilbenoids in Preclinical Models (based on resveratrol data)
| Parent Compound | Microbial Reaction | Resulting Metabolite(s) | Preclinical Model |
| Resveratrol | Reduction | Dihydroresveratrol (DHR) | Mouse |
| Resveratrol | Dehydroxylation | Lunularin (LUN) | Mouse |
This table is based on findings from resveratrol studies and suggests potential pathways for this compound.
Impact of Metabolic Fate on Bioactivity in Preclinical Systems
The biotransformation of this compound by the gut microbiota has a profound impact on its bioactivity in preclinical systems. The resulting metabolites often exhibit different, and sometimes more potent, biological effects than the parent compound.
Studies on the microbial metabolites of resveratrol have shown that dihydroresveratrol (DHR) and lunularin (LUN) are more abundantly distributed in tissues compared to resveratrol itself after oral administration in mice. frontiersin.orgnih.gov This increased tissue availability is a critical factor in their enhanced biological activity. In preclinical in vitro assays using concentrations found in mouse tissues, DHR and LUN demonstrated stronger anti-inflammatory and anti-cancer effects than resveratrol. frontiersin.orgnih.gov For instance, lunularin significantly inhibited the colony formation of renal cancer cells, and a combination of DHR and LUN showed even greater inhibitory effects. nih.gov
Furthermore, administration of this compound in preclinical rat models has been shown to induce significant changes in the systemic metabolome. A one-week administration of the compound led to notable alterations in plasma levels of several endogenous metabolites. nih.gov These changes indicate that the compound and its metabolites impact various metabolic pathways.
Table 2: Observed Changes in Endogenous Plasma Metabolites in Rats Following Administration of this compound
| Metabolite | Change in Plasma Level | Potential Implication in Preclinical Systems |
| Arachidonic Acid | Decreased | Modulation of inflammatory pathways |
| Cholesterol | Decreased | Impact on lipid metabolism |
| Fructose | Decreased | Influence on carbohydrate metabolism |
| Allantoin | Decreased | Alteration of purine (B94841) metabolism |
| Cadaverine | Decreased | Effect on polyamine metabolism |
| Tryptamine | Increased | Modulation of tryptophan metabolism |
Data from a preclinical study in Sprague-Dawley rats. nih.gov
These metabolomic changes suggest that the bioactivity of this compound in preclinical systems is not solely due to the parent compound but is a collective effect of the parent molecule and its various metabolites, including those produced by the gut microbiota. The regulation of key metabolic pathways such as the tricarboxylic acid (TCA) cycle and glycolysis has also been observed following its administration, further highlighting the widespread systemic impact of its metabolic fate. nih.gov
Molecular and Cellular Mechanisms of Action of 3,4 ,5 Trihydroxy 3 Methoxystilbene
Modulation of Intracellular Signaling Pathways
Rhapontigenin's influence at the cellular level is characterized by its ability to interfere with key signaling cascades. By targeting specific protein kinases and transcription factors, it can alter cellular responses to both internal and external stimuli.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. capes.gov.br Aberrant activation of this pathway is a hallmark of various diseases. researchgate.net Research indicates that rhapontigenin (B1662419) can inhibit this pathway, thereby influencing cellular processes like the epithelial-mesenchymal transition (EMT), a key event in cancer cell invasion. nih.gov
In studies using cancer cells, rhapontigenin was shown to block EMT induced by transforming growth factor-β (TGF-β). nih.gov This inhibitory effect is achieved through the suppression of the PI3K/Akt/mTOR signaling axis. nih.gov The mechanism involves interfering with the phosphorylation of Akt at serine 473. nih.gov Downstream consequences of this inhibition include the suppression of Snail expression, a key transcription factor in EMT, via proteasomal degradation. nih.gov The entire PI3K/Akt/mTOR/GSK3β/β-catenin signaling pathway is implicated in this action. nih.gov
Furthermore, the glycoside precursor of rhapontigenin, rhaponticin, has been demonstrated to effectively down-regulate the PI3K/Akt/mTOR signaling cascade in human osteosarcoma cells, suggesting that modulation of this pathway is a key mechanism for stilbenoids of this class. nih.govnih.gov
Table 1: Research Findings on PI3K/Akt/mTOR Pathway Modulation by Rhapontigenin/Rhaponticin
| Compound | Cell/Model System | Stimulus | Key Findings | Reference(s) |
| Rhapontigenin | Various cancer cell lines (e.g., 769-P, PC3) | TGF-β | Inhibited TGF-β-induced EMT and cell invasiveness. | nih.gov |
| Rhapontigenin | Cancer cells | TGF-β | Suppressed the PI3K/Akt/mTOR/GSK3β/β-catenin signaling pathway. | nih.gov |
| Rhapontigenin | Cancer cells | TGF-β | Inhibited phosphorylation of Akt and promoted degradation of the Snail protein. | nih.gov |
| Rhaponticin | Human osteosarcoma cells (MG-63) | - | Effectively down-regulated the PI3K-Akt-mTOR signaling cascade. | nih.govnih.gov |
| Rhaponticin | Human osteosarcoma cells (MG-63) | - | Inhibited cell adhesion and migration. | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) family, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide array of cellular functions, from proliferation and differentiation to stress responses and apoptosis. nih.govnih.gov The balance between the activation of different MAPK pathways can determine a cell's fate. nih.gov While many stilbenoid compounds are known to modulate MAPK signaling, the specific effects of rhapontigenin on the individual ERK, JNK, and p38 pathways have not been extensively detailed in the available scientific literature. Further research is required to fully elucidate its precise interactions with this complex signaling cascade.
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that orchestrates inflammatory responses by controlling the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory action. nih.gov
Research indicates that rhapontigenin can inhibit the NF-κB signaling pathway. mdpi.com This inhibitory action is considered a possible mechanism for its anti-inflammatory effects. mdpi.com The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on the stilbene (B7821643) structure is thought to contribute to this activity. mdpi.com Notably, the inhibition of NF-κB by rhapontigenin is linked to its ability to upregulate the expression of SIRT1, which in turn can inhibit NF-κB activity. mdpi.com
The AMP-activated protein kinase (AMPK) is a master sensor and regulator of cellular energy homeostasis. mdpi.com When activated by a high AMP:ATP ratio, indicating low cellular energy, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, energy-consuming processes.
Studies investigating insulin (B600854) resistance have suggested that mitochondrial function is critical for the activation of both Akt and AMPK signaling. nih.gov In this context, rhaponticin, the parent glycoside of rhapontigenin, demonstrated significant activity in vitro, pointing to a potential role in modulating energy-related pathways. nih.gov AMPK and SIRT1 are known to be part of an integrated signaling network that regulates energy balance and inflammation. mdpi.com The activation of AMPK can mediate the activation of SIRT1. mdpi.com While other stilbenoids like resveratrol (B1683913) are known to activate AMPK, the direct and detailed mechanisms of rhapontigenin's action on AMPK and its role in controlling energy homeostasis are still an emerging area of research.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins and enzymes, including heme oxygenase-1 (HO-1). While many natural phytochemicals are recognized as activators of this protective pathway, specific studies detailing the activation of the Nrf2/ARE pathway by rhapontigenin are not extensively available in the current scientific literature.
Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a pivotal role in regulating metabolism, inflammation, and cellular lifespan. It acts as a cellular energy sensor and modulates the activity of numerous transcription factors and coactivators through deacetylation.
A key molecular mechanism of rhapontigenin is its ability to upregulate the expression of SIRT1. mdpi.com This effect has been observed in the THP-1 human monocytic cell line. mdpi.com The activation of SIRT1 is a significant event, as it can trigger a cascade of downstream effects. For instance, the SIRT1-mediated deacetylation of substrates like PGC-1α and FOXO1 is crucial for regulating glucose and lipid homeostasis. Importantly, the upregulation of SIRT1 by rhapontigenin provides a mechanistic link to its other observed activities, most notably the inhibition of the NF-κB pathway, as activated SIRT1 is known to suppress NF-κB signaling. mdpi.com
Table 2: Research Findings on NF-κB and SIRT1 Pathway Modulation by Rhapontigenin
| Pathway | Cell/Model System | Key Findings | Mechanistic Link | Reference(s) |
| SIRT1 | THP-1 human monocytic cell line | Upregulated the expression of SIRT1. | - | mdpi.com |
| NF-κB | - | Inhibits the modulated NF-κB pathway. | Linked to the upregulation of SIRT1. | mdpi.com |
Direct Molecular Target Identification and Binding Studies
Direct binding studies and molecular target identification for 3,4',5-Trihydroxy-3'-methoxystilbene are not extensively documented. Research has more thoroughly explored the mechanisms of similar compounds.
There is a lack of specific studies demonstrating the direct inhibitory or activating effects of this compound on kinases, phosphatases, or Glyceraldehyde 3-phosphate dehydrogenase (GAPDH). The glycolytic enzyme GAPDH, a key player in cellular energy production, can be a target for other molecules, and its inhibition has been explored as a strategy in certain diseases. nih.govnih.gov For instance, the inhibitor koningic acid can reduce GAPDH activity, leading to an increase in methylglyoxal (B44143) levels. nih.gov However, the interaction of this compound with GAPDH has not been specifically reported.
Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with the P2Y12 receptor. The P2Y12 receptor is a crucial component in platelet activation and thrombosis, making it a significant target for antiplatelet therapies. researchgate.netnih.gov It is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates signaling cascades leading to platelet aggregation. researchgate.netnih.gov While various synthetic and natural compounds are known to inhibit this receptor, the specific binding or modulation of the P2Y12 receptor by this compound remains uninvestigated.
The influence of this compound on the modulation of protein-protein interactions, specifically involving the scaffold protein NEDD9 or the bacterial regulator MgrA, has not been documented. NEDD9 is known to play a role in cellular processes like migration and invasion, and its interaction with other proteins can be crucial in pathological conditions. nih.gov However, research linking this compound to the modulation of NEDD9-mediated interactions is absent.
While direct interaction studies with nucleic acids are scarce, research on closely related methoxylated stilbenes provides insights into potential gene regulatory activities. For example, the related compound 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) has been shown to alter the expression of a suite of genes involved in cell proliferation and motility in ovarian cancer cells. nih.gov This suggests that methoxylated stilbenes can exert biological effects through the regulation of gene expression.
A study on 3,4′,5-trimethoxy-trans-stilbene, another similar derivative, demonstrated its ability to suppress inflammatory responses by down-regulating the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This effect was mediated through the inactivation of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov Although these findings are for different molecules, they highlight a potential mechanism for this compound that warrants future investigation.
Table 1: Gene Expression Changes Induced by the Related Compound 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene in SKOV-3 Ovarian Cancer Cells nih.gov
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| GPR56 | G protein-coupled receptor 56 | -2.7 | 0.005 | Negative regulation of motility |
| SOX4 | SRY (sex determining region Y)-box 4 | -2.0 | 0.008 | Regulation of proliferation |
| SRF | Serum response factor | -1.8 | 0.03 | Regulation of proliferation |
| KLF4 | Kruppel-like factor 4 | 1.8 | 0.02 | Negative regulation of proliferation |
| IL6 | Interleukin 6 | 1.8 | 0.01 | Regulation of proliferation |
| SMAD7 | SMAD family member 7 | 1.7 | 0.01 | Negative regulation of motility |
| THBS1 | Thrombospondin 1 | 1.6 | 0.01 | Negative regulation of motility |
Note: This data is for a structurally similar, but different, compound and is presented for illustrative purposes of potential mechanisms within this class of molecules.
Epigenetic Modifications
Epigenetic modifications are key mechanisms in regulating gene expression without altering the DNA sequence itself.
There is no specific research available that details the role of this compound in the modulation of histone acetylation or deacetylation. Histone acetylation, controlled by the balance of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of this process is implicated in various diseases. While some natural polyphenols, like the parent compound resveratrol, have been suggested to influence HDAC activity, the specific effects of this compound on this process have not been determined.
Cellular Homeostasis and Stress Response Regulation
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic, mitochondria-dependent pathway. nih.gov This pathway is initiated by intracellular stress signals and hinges on the permeabilization of the mitochondrial outer membrane. nih.gov
In human gastric cancer cells, isorhapontigenin (B148646) treatment leads to a significant imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. nih.govnih.gov The expression of the pro-apoptotic protein Bax is increased, while the expression of the anti-apoptotic protein Bcl-2 is decreased. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial homeostasis, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytoplasmic cytochrome c then binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which activates the initiator caspase-9. nih.govyoutube.com Activated caspase-9, in turn, triggers a cascade of effector caspases, including caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis, and studies show that isorhapontigenin treatment results in increased levels of cleaved caspase-3 and cleaved PARP. nih.gov
| Cell Line | Key Findings | Pathway | Reference |
|---|---|---|---|
| Human Gastric Cancer Cells (AGS-1, HGC-27) | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and caspase-3, PARP cleavage. | Mitochondria-Dependent Intrinsic Pathway | nih.gov |
| Human Endometrial Carcinoma Cells (Ishikawa) | Induces apoptosis, inhibits Bcl-2 and promotes Bax expression. | Mitochondria-Dependent Intrinsic Pathway | mdpi.com |
A key mechanism of the anti-cancer activity of this compound is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest. This allows time for DNA repair or, if the damage is too severe, entry into apoptosis. The compound has been shown to arrest cells at different phases of the cell cycle, depending on the cell type and the specific molecular context.
G0/G1 Phase Arrest: In mouse epidermal Cl41 cells and human bladder cancer cells, isorhapontigenin induces cell cycle arrest in the G0/G1 phase. nih.govnih.govnih.gov This arrest is primarily mediated by the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition. nih.govnih.gov The reduction in Cyclin D1 is achieved through several mechanisms, including the upregulation of MKP-1 (a phosphatase that inactivates the JNK/c-Jun pathway) and the induction of miR-137, which inhibits the translation of the Sp1 transcription factor responsible for Cyclin D1 expression. nih.govnih.gov
G2/M Phase Arrest: In contrast, studies on breast cancer cells have shown that isorhapontigenin treatment causes cell cycle arrest at the G2/M checkpoint. nih.gov This effect is associated with the downregulation of ERK and AKT signaling pathways, which are critical for cell growth and proliferation. nih.gov Similarly, other flavonoids have been shown to induce G2/M arrest by down-regulating key proteins like Cyclin B1 and CDK1. mdpi.commdpi.com
| Cell Line | Phase of Arrest | Key Molecular Events | Reference |
|---|---|---|---|
| Mouse Epidermal Cells (Cl41) | G0/G1 | Upregulation of MKP-1, deactivation of JNK/c-Jun, downregulation of Cyclin D1. | nih.govnih.gov |
| Human Bladder Cancer Cells | G0/G1 | Induction of miR-137, inhibition of Sp1 translation, downregulation of Cyclin D1. | nih.gov |
| Breast Cancer Cells | G2/M | Downregulation of ERK and AKT signaling. | nih.gov |
Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov It can have a dual role in cancer, either promoting survival under stress or leading to cell death. While related resveratrol analogues have been shown to induce autophagy in certain cancer cells, there is currently a lack of specific research findings in the available literature detailing the direct effects of this compound on autophagy flux modulation. nih.govnih.gov
This compound directly impacts mitochondrial function, which is central to its ability to induce apoptosis. nih.gov Mitochondria are not only the powerhouses of the cell but are also critical hubs for cell death signaling. nih.gov
Studies in gastric cancer cells have demonstrated that isorhapontigenin treatment leads to severe mitochondrial dysfunction. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. nih.gov The loss of MMP is often a prelude to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c, as described in the apoptosis section. nih.govnih.gov The compound's ability to modulate the expression of Bcl-2 family proteins at the mitochondrial membrane is a critical step in this process. nih.gov While these findings clearly establish a role for isorhapontigenin in modulating mitochondrial-mediated apoptosis, specific details regarding its effects on other aspects of mitochondrial bioenergetics, such as the Tricarboxylic Acid (TCA) cycle, are not extensively detailed in the current body of research.
Preclinical Biological Activities and Potential Applications in Disease Models Excluding Human Clinical Trials
Anticancer Potential
There is currently no available scientific literature detailing the specific anticancer potential of 3,4',5-Trihydroxy-3'-methoxystilbene.
Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)
No in vitro studies specifically investigating the effect of this compound on the proliferation and viability of cancer cells have been identified in the current body of scientific research.
Induction of Apoptosis in Various Cancer Cell Lines
Information regarding the capacity of this compound to induce apoptosis in cancer cell lines is not available in published preclinical studies.
Suppression of Angiogenesis (In Vitro and In Vivo Models)
There are no specific in vitro or in vivo studies that report on the suppression of angiogenesis by this compound.
Inhibition of Metastasis and Invasion (In Vitro and In Vivo Models)
Preclinical data on the ability of this compound to inhibit cancer cell metastasis and invasion are currently unavailable.
Chemosensitization and Radiosensitization in Preclinical Cancer Models
The potential of this compound to act as a chemosensitizing or radiosensitizing agent in preclinical cancer models has not been reported in the scientific literature. While plant-derived polyphenols, as a broad class, have been investigated for these properties, specific data for this compound is lacking. nih.gov
Efficacy in Xenograft and Syngeneic Animal Models of Specific Cancers (e.g., Breast, Bladder, Lung)
There are no published studies on the efficacy of this compound in xenograft or syngeneic animal models for any type of cancer.
Neuroprotective Effects
The potential of this compound and related stilbenoids to protect the nervous system has been an area of active preclinical investigation. Research has explored its efficacy in various models of neurodegeneration, focusing on its antioxidant and anti-inflammatory properties.
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal cell death in various neurodegenerative disorders. For instance, exposure of PC12 cells to toxins like rotenone (B1679576) or octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) leads to increased ROS levels, mitochondrial dysfunction, and apoptosis. mdpi.comnih.gov
A structurally related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene , has demonstrated significant antioxidant properties in human blood cells by inhibiting protein carbonylation and lipid peroxidation induced by platinum compounds. nih.gov Another related flavonoid, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone , was found to protect primary astrocytes from hydrogen peroxide-induced cell death by reducing intracellular ROS accumulation. nih.gov These findings suggest that the structural motifs present in this compound may contribute to similar protective effects against oxidative stress in neuronal cells.
Table 1: Effects of Related Compounds on Oxidative Stress in Cell Cultures | Compound | Cell Type | Inducer of Oxidative Stress | Key Findings | Reference | |---|---|---|---|---| | trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | Human blood platelets and lymphocytes | Cisplatin | Significantly inhibited protein carbonylation and lipid peroxidation. nih.gov | | 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone | Primary astrocytes | Hydrogen peroxide | Prevented cell death and attenuated intracellular ROS accumulation. nih.gov | | Betaine | PC12 cells | Rotenone | Attenuated mitochondrial dysfunction and ROS production. nih.gov |
Neuroinflammation, primarily mediated by microglial cells, is a critical factor in the pathogenesis of neurodegenerative diseases. While direct evidence for this compound is limited, the modulation of neuroinflammatory pathways by similar compounds has been investigated. In vitro models often utilize lipopolysaccharide (LPS) to stimulate microglial cells (like the BV2 cell line) and induce an inflammatory response, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov
The underlying mechanisms of this inflammatory cascade often involve signaling pathways like nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). nih.gov Studies on various synthetic and natural compounds have shown that inhibition of these pathways can effectively reduce the production of inflammatory mediators in microglial cells. nih.gov For example, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been shown to inhibit LPS-induced pro-inflammatory mediators in BV2 cells by suppressing NF-κB and JNK signaling. nih.gov Given the established anti-inflammatory properties of stilbenoids, it is plausible that this compound could exert similar modulatory effects on neuroinflammation.
Animal models are crucial for understanding the complex pathology of neurodegenerative diseases like Parkinson's disease (PD) and for evaluating potential therapeutic agents. These models often utilize neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) to induce the characteristic loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits. nih.govnih.gov Other models involve the administration of pesticides like rotenone or paraquat, or the use of genetic manipulations. nih.gov
Despite the availability of these well-established models, a review of the scientific literature did not yield any studies that have specifically investigated the effects of this compound in animal models of Parkinson's disease or other neurodegenerative conditions. Future research is needed to explore the potential of this compound to mitigate the neuropathological and behavioral features of these diseases in vivo.
Ischemia-reperfusion (I/R) injury, which occurs during events like stroke, involves a complex cascade of events including oxidative stress, inflammation, and apoptosis, leading to neuronal cell death. nih.gov A methoxylated derivative of resveratrol (B1683913), 3,4',5-trimethoxy-trans-stilbene , has shown protective effects in an in vitro model of ischemia using brain endothelial cells. nih.gov In this oxygen-glucose deprivation (OGD) model, the compound attenuated cell death, inflammatory responses, and oxidative stress. nih.gov
While this provides a strong indication of the potential for methoxylated stilbenes to be beneficial in ischemic conditions, no in vivo studies using animal models of stroke or I/R injury with this compound were identified in the current search.
Table 2: Effects of a Related Stilbene (B7821643) Derivative in an In Vitro Ischemia Model
| Compound | Cell Model | Injury Model | Key Protective Effects | Reference |
|---|
The evaluation of cognitive and behavioral outcomes is a critical component of preclinical studies for neuroprotective agents. Various behavioral tests in rodents, such as the Morris water maze, Y-maze, and novel object recognition test, are used to assess learning, memory, and other cognitive functions.
While no studies were found that specifically assessed the impact of this compound on cognitive and behavioral outcomes in animal models, research on other stilbene derivatives is informative. For example, pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) has been shown to improve cognitive performance and memory consolidation in aged rats. nih.gov This was associated with increased levels of proteins involved in synaptic remodeling. nih.gov These findings suggest that the stilbene backbone, with various hydroxylation and methoxylation patterns, holds promise for enhancing cognitive function, warranting future investigation into the specific effects of this compound.
Cardiovascular System Modulation
A comprehensive search of the preclinical scientific literature did not reveal any studies specifically investigating the modulatory effects of this compound on the cardiovascular system. While other stilbenoids, notably resveratrol, have been extensively studied for their cardiovascular benefits, the specific actions of this methoxylated derivative remain to be elucidated.
Endothelial Function Improvement in Vascular Cell Models
This compound and its derivatives have been investigated for their protective effects on the vascular endothelium, a critical component in maintaining cardiovascular homeostasis. The endothelium's dysfunction is a key initiating factor in various cardiovascular diseases. nih.gov Preclinical studies using cell models have demonstrated that these compounds can mitigate endothelial damage caused by pathological conditions like high glucose and oxygen-glucose deprivation (OGD).
Research on 3,4',5-trimethoxy-trans-stilbene (TMS), a methoxylated derivative, has shown significant vasoprotective effects. In primary cultures of rat aortic endothelial cells (RAECs) exposed to high glucose, TMS treatment reversed the impairment of endothelium-dependent relaxations. nih.gov This improvement was linked to an increase in nitric oxide (NO) bioavailability. nih.gov NO is a crucial signaling molecule that mediates vasodilation and inhibits platelet aggregation and adhesion. nih.gov The underlying mechanism for this enhanced NO availability involves the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway. nih.govnih.gov Activation of this pathway is known to protect against endothelial dysfunction associated with metabolic disorders. nih.gov
| Compound | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| 3,4',5-trimethoxy-trans-stilbene (TMS) | Rat Aortic Endothelial Cells (RAECs) under high glucose | Reversed impaired endothelium-dependent relaxation; Increased NO bioavailability. nih.gov | Activation of AMPK/SIRT1/eNOS pathway. nih.gov |
| 3,4',5-trimethoxy-trans-stilbene (TMS) | Mouse Brain Endothelial Cells (bEnd.3) under OGD | Attenuated cell death, inflammation, and ROS production; Alleviated endothelial barrier injury. nih.gov | Activation of AMPK and eNOS pathways. nih.gov |
| 3,3',4,5'-tetramethoxy-trans-stilbene | Mouse Brain Endothelial Cells (bEnd.3) under OGD | Attenuated cell death, inflammation, and ROS production; Alleviated endothelial barrier injury. nih.gov | Activation of AMPK and eNOS pathways. nih.gov |
Anti-atherosclerotic Effects in Animal Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can lead to serious cardiovascular events. The formation of macrophage-derived foam cells, laden with cholesterol, is a hallmark of this process. Preclinical studies in animal models suggest that derivatives of this compound possess potent anti-atherosclerotic properties.
In apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis, oral administration of trans-3,5,4'-trimethoxystilbene (TMS) was shown to suppress the development of atherosclerotic plaques within the aorta. nih.gov This effect was associated with a reduction in both cholesterol levels and the macrophage content of the plaques. nih.gov The mechanism behind this involves the inhibition of foam cell formation. TMS exposure in human macrophages suppressed the uptake of oxidized low-density lipoprotein (oxLDL) by inhibiting the expression of scavenger receptors and the activity of activator protein-1 (AP-1). nih.gov Additionally, TMS was found to activate the ERK/Nrf2/HO-1 signaling pathway, which increases the expression of ATP-binding cassette (ABC) transporters involved in cholesterol efflux from cells. nih.gov
| Compound | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| trans-3,5,4'-Trimethoxystilbene (TMS) | ApoE-/- Mice | Suppressed atherosclerotic plaque formation; Reduced cholesterol and macrophage content in plaques. nih.gov | Inhibition of foam cell formation; Regulation of cholesterol homeostasis. nih.gov |
| trans-3,5,4'-Trimethoxystilbene (TMS) | Human Macrophages | Suppressed foam cell formation via regulating oxidized LDL and cholesterol content. nih.gov | Inhibited scavenger receptor expression and AP-1 activity; Activated ERK/Nrf2/HO-1 signaling to increase ABC transporter expression. nih.gov |
Cardioprotection Against Ischemia-Reperfusion Injury and Drug-Induced Toxicity (e.g., Doxorubicin)
Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to a previously ischemic heart muscle, paradoxically causing further damage through oxidative stress and inflammation. nih.gov Similarly, certain drugs, like the chemotherapeutic agent doxorubicin (B1662922), can induce significant cardiotoxicity, often mediated by the generation of free radicals. researchgate.netnih.gov
While direct studies on this compound are limited, research on related flavonols demonstrates potential mechanisms for cardioprotection. For instance, 3',4'-dihydroxyflavonol (B1679992) (DiOHF) was shown to reduce myocardial I/R injury in isolated rat hearts. nih.gov This protection was achieved by improving cardiac contractility and reducing cell death upon reperfusion. nih.gov Mechanistically, DiOHF inhibited the activation of injurious signaling kinases, specifically c-Jun N-terminal kinase (JNK) and the phosphorylation of phospholamban (PLN), which is involved in calcium handling. nih.gov The inhibition of JNK is significant as it helps to reduce apoptosis (programmed cell death). nih.gov
In the context of doxorubicin-induced cardiotoxicity, a major mechanism is oxidative stress leading to damage of myocardial cells. nih.govnih.gov Antioxidant compounds can mitigate this damage. Studies on other natural compounds, such as Schisandrin B, have shown protection against doxorubicin-induced cardiotoxicity by restoring antioxidant defenses like glutathione (B108866). researchgate.net This highlights the therapeutic potential of antioxidant stilbenoids in protecting the heart from such chemical insults.
| Condition | Model | Protective Compound Example | Observed Effects & Mechanisms |
|---|---|---|---|
| Ischemia-Reperfusion Injury | Isolated Rat Heart | 3',4'-dihydroxyflavonol (DiOHF) | Improved cardiac contractility; Reduced cell death; Inhibited activation of phospholamban and JNK. nih.gov |
| Doxorubicin-Induced Cardiotoxicity | Animal Models | Schisandrin B | Salvaged cardiomyocytes by conferring antioxidant defense and restoring glutathione flux. researchgate.net |
Anti-platelet Aggregation Activity and Underlying Mechanisms
Platelet aggregation is a critical process in hemostasis, but its excessive activation can lead to thrombosis, a primary cause of heart attacks and strokes. Antiplatelet agents work by inhibiting this process. The glycoprotein (B1211001) IIb-IIIa (integrin αIIbβ3) receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. nih.gov
Research into related stilbenoid compounds has shed light on potential anti-platelet activities. For example, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, a compound with a similar structural backbone, demonstrated significant antioxidant properties in human blood platelets. nih.gov It was shown to inhibit protein carbonylation and the oxidation of protein thiol groups induced by platinum compounds, suggesting a protective effect against oxidative damage that can contribute to platelet activation. nih.gov While direct evidence for this compound is not extensively detailed in the provided context, the antioxidant capacity of related stilbenoids points to a plausible mechanism for interfering with platelet activation pathways that are sensitive to redox state.
| Compound | Model | Key Findings | Potential Mechanism |
|---|---|---|---|
| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | Human Blood Platelets | Significantly inhibited protein carbonylation and oxidation of thiol groups induced by platinum compounds. nih.gov | Strong antioxidant activity, protecting platelet biomolecules from oxidative damage. nih.gov |
Metabolic Regulation in Preclinical Models
Glucose Homeostasis and Insulin (B600854) Signaling in Cell and Animal Models of Diabetes
Derivatives of this compound have shown promising anti-diabetic effects in both cell culture and animal models of type 2 diabetes. These compounds appear to improve insulin sensitivity and glucose metabolism through multiple signaling pathways.
In insulin-resistant HepG2 cells (a human liver cell line), 3,4',5-trimethoxy-trans-stilbene (TMS) enhanced glucose consumption and glycogen (B147801) synthesis. nih.govresearchgate.net This was achieved by positively modulating the insulin signaling pathway. Specifically, TMS activated the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. It inhibited the inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1) at a specific site (Ser307) and increased the protein levels of IRS-1 and IRS-2, thereby restoring insulin signal transduction. nih.gov A similar compound, 3,3′,4,5′-tetramethoxy-trans-stilbene, also improved insulin resistance in HepG2 cells by activating the IRS/PI3K/Akt pathway and suppressing reactive oxygen species (ROS). nih.gov
These effects were confirmed in vivo. In diet-induced obese (DIO) mice, a model for type 2 diabetes, oral administration of TMS ameliorated insulin sensitivity and glucose tolerance. nih.gov The activation of the PI3K/Akt pathway and suppression of oxidative stress were identified as the key mechanisms for the alleviation of hepatic insulin resistance. nih.gov
| Compound | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| 3,4',5-trimethoxy-trans-stilbene (TMS) | Insulin-Resistant HepG2 Cells | Enhanced glucose consumption and glycogen synthesis. nih.gov | Activated PI3K/Akt pathway; Increased IRS-1/IRS-2 protein levels. nih.gov |
| 3,4',5-trimethoxy-trans-stilbene (TMS) | Diet-Induced Obese (DIO) Mice | Ameliorated insulin sensitivity and glucose tolerance; Alleviated hepatic insulin resistance. nih.gov | Activation of insulin signaling pathway; Suppression of oxidative stress. nih.gov |
| 3,3',4,5'-tetramethoxy-trans-stilbene | Insulin-Resistant HepG2 Cells | Increased glucose consumption and glycogen synthesis; Ameliorated insulin resistance. nih.gov | Activation of IRS/PI3K/Akt signaling; Upregulation of Nrf2 and suppression of ROS. nih.gov |
Lipid Metabolism and Adipogenesis Modulation
Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, the primary cells for storing fat. researchgate.net Modulating this process is a key strategy for combating obesity. Several molecular pathways, including those involving peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), are critical regulators of adipogenesis. nih.govnih.gov
Studies on hydroxylated polymethoxyflavones (HPMFs), which share some functional similarities with stilbenoids, have demonstrated the ability to suppress adipogenesis. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) effectively inhibited lipid accumulation in 3T3-L1 adipocytes by downregulating key transcription factors like PPARγ and C/EBPs. nih.gov This compound also activated AMPK signaling, which is known to decrease lipid accumulation. nih.gov
While direct research on this compound's role in adipogenesis is emerging, its demonstrated ability to regulate cholesterol homeostasis and activate AMPK signaling suggests a strong potential for modulating lipid metabolism and adipocyte differentiation. nih.govnih.gov The activation of AMPK, in particular, is known to inhibit white adipogenesis. researchgate.netmdpi.com
| Compound Class/Example | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| trans-3,5,4'-Trimethoxystilbene (TMS) | ApoE-/- Mice | Reduced cholesterol levels. nih.gov | Inhibition of foam cell formation and increased cholesterol efflux. nih.gov |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (Flavonoid example) | 3T3-L1 Adipocytes | Inhibited lipid accumulation. nih.gov | Downregulated PPARγ and C/EBPs; Activated AMPK signaling. nih.gov |
| Compound Name |
|---|
| This compound |
| 3,4',5-trimethoxy-trans-stilbene (TMS) |
| 3,3',4,5'-tetramethoxy-trans-stilbene |
| trans-3,5,4'-Trimethoxystilbene (TMS) |
| 3',4'-dihydroxyflavonol (DiOHF) |
| Doxorubicin |
| Schisandrin B |
| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |
| Resveratrol (3,4′,5-trans-trihydroxystilbene) |
Anti-obesity Effects in Diet-Induced Obesity Animal Models
While direct evidence for the anti-obesity effects of this compound in animal models of diet-induced obesity is not extensively documented in the available literature, studies on structurally similar compounds suggest potential metabolic benefits.
A closely related methoxylated derivative of resveratrol, 3,4',5-trimethoxy-trans-stilbene (TMS) , was investigated in mice with diet-induced obesity and diabetes. nih.gov In this model, chronic oral administration of TMS did not lead to a reduction in body weight. However, it did ameliorate hyperglycemia to some extent and, more significantly, reversed the endothelial dysfunction associated with metabolic disorders. nih.gov The protective vascular effects were linked to the activation of the AMPK/SIRT1/eNOS signaling pathway, which enhances nitric oxide bioavailability and reduces oxidative and endoplasmic reticulum stress in the aorta of obese mice. nih.gov
Furthermore, research on 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) , a compound with a bibenzyl core structure very similar to the stilbene backbone of this compound, has shown promise in cell-based models of obesity. nih.gov In both murine and human pre-adipocyte cell lines, TDB was found to decrease the accumulation of lipids in a dose-dependent manner. nih.gov It exerts this effect by inhibiting the process of adipogenesis, the differentiation of pre-adipocytes into mature fat cells. nih.gov
These findings, summarized in the table below, suggest that while the direct impact on weight loss by compounds like this compound needs further investigation in animal models, they may offer therapeutic potential in combating obesity-related complications such as vascular damage.
Table 1: Effects of Compounds Structurally Related to this compound in Obesity Models
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| 3,4',5-trimethoxy-trans-stilbene (TMS) | Diet-induced obese mice | Did not reduce body weight but alleviated endothelial dysfunction and hyperglycemia. | nih.gov |
| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Murine (3T3-L1) and human pre-adipocytes | Inhibited adipocyte differentiation and reduced cellular lipid accumulation. | nih.gov |
Anti-inflammatory and Immunomodulatory Applications
The anti-inflammatory and immunomodulatory properties of stilbenoids are a significant area of research. Preclinical studies on compounds related to this compound highlight their potential in modulating immune responses.
Research on methoxy (B1213986) derivatives of resveratrol has demonstrated their capacity to suppress the production of key pro-inflammatory mediators in immune cells. In a study using the murine macrophage cell line RAW 264.7, treatment with 3,4',5-trimethoxy-trans-stilbene (3,4',5-TMS) significantly inhibited the release of nitric oxide (NO) and the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with lipopolysaccharide (LPS). This suppression of inflammatory mediators points to the potential of this structural class of compounds to control inflammatory responses at a cellular level.
Similarly, studies on 3,4,5-Trihydroxycinnamic acid (THCA) , which shares the same 3,4,5-trihydroxy substitution pattern on a phenolic ring, have shown potent anti-inflammatory effects. In human keratinocyte cells stimulated with a combination of TNF-α and interferon-γ (IFN-γ), THCA reduced both the secretion and the mRNA expression levels of several pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8. nih.govnih.gov These findings collectively suggest that the phenolic and methoxy substitution pattern of this compound is favorable for inhibiting the production of molecules that drive inflammation.
Table 2: Suppression of Pro-inflammatory Mediators by Structurally Related Compounds
| Compound | Cell Model | Stimulus | Inhibited Mediators |
|---|---|---|---|
| 3,4',5-trimethoxy-trans-stilbene | RAW 264.7 Macrophages | LPS | NO, IL-6, TNF-α |
| 3,4,5-Trihydroxycinnamic acid | HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, various chemokines |
The innate immune system is the body's first line of defense, involving cells like macrophages, while the adaptive immune system, with its T and B lymphocytes, provides a more specific and lasting response. nih.gov Stilbenoid compounds have been shown to modulate the function of cells from both branches of the immune system.
The effects on innate immune cells are evident from the suppression of pro-inflammatory mediator production in macrophages, as detailed in the previous section. This indicates an ability to dampen the activation of these key innate immune cells.
Regarding the adaptive immune system, a study on trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene , a compound with a similar polyhydroxylated and methoxylated stilbene structure, demonstrated protective effects on human peripheral blood lymphocytes. nih.gov In this in vitro model, the compound significantly reduced DNA damage in lymphocytes that were exposed to platinum-based compounds, which are known to induce oxidative stress. nih.gov This suggests a capacity to preserve the integrity and function of these crucial adaptive immune cells in the face of cytotoxic challenges. nih.gov
Building on the cellular evidence of anti-inflammatory activity, studies involving animal models of inflammatory diseases have shown the potential of related compounds to alleviate symptoms. Research on 3,4,5-Trihydroxycinnamic acid (THCA) has demonstrated protective effects in experimental animal models of both acute lung injury and allergic asthma. nih.gov This suggests that compounds with this particular phenolic structure may have therapeutic applications in inflammatory respiratory conditions.
Antimicrobial and Anti-virulence Properties in Preclinical Models
In addition to their effects on the host immune system, some stilbenoids and related phenolic compounds are being explored for their ability to directly target pathogens.
Staphylococcus aureus is a major human pathogen that uses a range of virulence factors to cause disease. nih.gov The global regulator MgrA is a key component in controlling the expression of many of these virulence factors, including surface proteins that are crucial for the bacteria's ability to form clumps and establish infections. nih.gov While there is no direct evidence in the reviewed literature of this compound attenuating the virulence of Staphylococcus aureus through the MgrA pathway, this remains an area of interest for antimicrobial research. The search for novel anti-virulence agents that disarm pathogens rather than kill them is a promising strategy to combat antibiotic resistance, and natural compounds like stilbenoids are valuable candidates for such investigations.
Inhibition of Biofilm Formation
Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotics and host immune responses. The ability to inhibit biofilm formation is a key area of antimicrobial research. Stilbenoids like resveratrol and pterostilbene have shown promise in this area. nih.gov
Resveratrol has been demonstrated to inhibit biofilm formation in a range of pathogenic bacteria. wiserpub.comfrontiersin.org Studies have shown its effectiveness against both Gram-negative and Gram-positive bacteria. nih.govpterostilbene.com For instance, resveratrol can impede biofilm development by Staphylococcus aureus by diminishing the production of polysaccharide intercellular adhesin (PIA) and extracellular DNA (eDNA), as well as reducing reactive oxygen species (ROS) production. frontiersin.org It has also been found to interfere with the quorum-sensing systems of bacteria, which are crucial for biofilm establishment. wiserpub.com In Aeromonas hydrophila, resveratrol at sub-inhibitory concentrations significantly inhibited biofilm formation in a dose-dependent manner by disrupting motility and quorum sensing. nih.gov Similarly, against uropathogenic Escherichia coli, both resveratrol and oxyresveratrol (B150227) were found to inhibit biofilm formation at sub-inhibitory concentrations and reduce fimbriae production and swarming motility. tandfonline.com
Pterostilbene has also been identified as a potent anti-biofilm agent. mdpi.comnih.gov It has shown inhibitory activity against the biofilm formation of Staphylococcus epidermidis and Escherichia coli. nih.gov Research indicates that pterostilbene can be more effective than resveratrol in some instances. For example, pterostilbene exhibited a minimum inhibitory concentration (MIC) that was 8 to 16 times lower than that of resveratrol against drug-resistant S. aureus. pterostilbene.com Furthermore, pterostilbene has been shown to enhance the efficacy of conventional antibiotics against S. epidermidis biofilms. nih.gov One study found that pterostilbene could inhibit and disrupt mature biofilms of various pathogens, suggesting its potential for both prevention and treatment of biofilm-related infections. mdpi.com
Preclinical Anti-Biofilm Activity of Representative Stilbenoids
| Compound | Bacterial Species | Key Findings | Reference |
|---|---|---|---|
| Resveratrol | Staphylococcus aureus | Inhibited biofilm formation by reducing PIA and eDNA release, and ROS production. | frontiersin.org |
| Resveratrol | Aeromonas hydrophila | Inhibited biofilm formation in a dose-dependent manner by disrupting motility and quorum sensing. | nih.gov |
| Resveratrol & Oxyresveratrol | Uropathogenic Escherichia coli | Inhibited biofilm formation at sub-inhibitory concentrations and reduced fimbriae production and swarming motility. | tandfonline.com |
| Resveratrol | Acinetobacter baumannii | Showed a synergistic effect with biocides to inhibit biofilm formation. | frontiersin.org |
| Pterostilbene | Staphylococcus epidermidis & Escherichia coli | Inhibited biofilm formation and disrupted preformed biofilms. | nih.gov |
| Pterostilbene | Drug-resistant Staphylococcus aureus | Demonstrated more potent inhibitory activity compared to resveratrol. | pterostilbene.com |
| Pterostilbene | Staphylococcus epidermidis | Enhanced the action of antibiotics against biofilm cells. | nih.gov |
| Oxyresveratrol | Streptococcus mutans | Inhibited biofilm formation in conjunction with Lactobacillus casei. | nih.gov |
Other Emerging Preclinical Research Areas (e.g., Renal, Hepatic Protection)
Preclinical studies have highlighted the potential of stilbenoids in protecting the kidneys from various forms of injury. Resveratrol has been extensively studied for its nephroprotective effects in animal models of diabetic nephropathy, drug-induced kidney injury, and ischemia-reperfusion injury. nih.govnih.gov Its protective mechanisms are often attributed to its antioxidant properties and the activation of SIRT1, a protein involved in cellular stress resistance and longevity. nih.gov In models of diabetic nephropathy, resveratrol has been shown to reduce markers of kidney damage. mdpi.com However, one study in a rat model of adenine-induced kidney damage suggested that resveratrol administered after the establishment of renal failure did not improve kidney function or inflammatory markers. tandfonline.com
Pterostilbene has also demonstrated significant renal protective effects in preclinical models. In a rat model of acute renal ischemia-reperfusion injury, pterostilbene was found to inhibit oxidative stress and inflammation. nih.gov It has also been shown to ameliorate renal damage in diabetic rats by suppressing hyperglycemia and inhibiting inflammatory and fibrotic responses. besjournal.com Furthermore, pterostilbene has been found to prevent renal fibrosis by inducing autophagy and attenuating NLRP3 inflammasome activation. nih.gov In a mouse model of hyperuricemic nephropathy, pterostilbene improved renal function. researchgate.net Another study confirmed its protective role in acute renal ischemic injury by inhibiting oxidative stress and inflammation. tubitak.gov.tr
Preclinical Renal Protective Effects of Representative Stilbenoids
| Compound | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Resveratrol | Diabetic Nephropathy, Ischemia-Reperfusion Injury | Ameliorated renal injury through antioxidant effects and SIRT1 activation. | nih.govnih.gov |
| Resveratrol | Adenine-induced Kidney Damage | No improvement in kidney function when administered after renal failure onset. | tandfonline.com |
| Pterostilbene | Acute Renal Ischemia-Reperfusion Injury | Inhibited oxidative stress and inflammation. | nih.govtubitak.gov.tr |
| Pterostilbene | Diabetic Nephropathy | Suppressed hyperglycemia and inhibited inflammatory and fibrotic responses. | besjournal.com |
| Pterostilbene | Chronic Kidney Disease | Prevented renal fibrosis via autophagy induction and NLRP3 inflammasome attenuation. | nih.gov |
| Pterostilbene | Hyperuricemic Nephropathy | Improved renal function. | researchgate.net |
The liver-protective effects of stilbenoids have also been a significant area of preclinical research. Resveratrol has been shown to offer protection against various forms of liver damage, including chemical-induced, cholestatic, and alcohol-mediated injury. nih.govnih.gov It can improve lipid metabolism, reduce liver steatosis (fatty liver), and decrease fibrosis. nih.govnih.gov In a mouse model of hepatitis B virus X protein-induced liver damage, resveratrol helped in the recovery from fatty liver and protected against the development of hepatocellular carcinoma. aacrjournals.org The hepatoprotective effects of resveratrol are often linked to the activation of SIRT1 and AMPK signaling pathways. nih.gov
Pterostilbene has also been investigated for its hepatoprotective potential. It has been shown to protect against acetaminophen-induced liver injury by activating the Nrf2 antioxidative defense system. karger.com In a model of fructose-induced liver fibrosis, pterostilbene prevented the transition of hepatocytes into mesenchymal cells, a key event in fibrosis development. nih.gov
Oxyresveratrol, another stilbenoid, has demonstrated hepatoprotective effects against oxidative stress and acute liver injury in animal models. nih.govnih.gov It was found to protect hepatocytes by activating the Nrf2 pathway and inhibiting inflammatory signaling pathways. nih.govnih.gov A fluorinated derivative of stilbene, 2,3-difluoro-4′-methoxystilbene, has also shown anti-inflammatory properties in a model of acute liver damage. cdnsciencepub.com
Preclinical Hepatic Protective Effects of Representative Stilbenoids
| Compound | Disease Model | Key Findings | Reference |
|---|---|---|---|
| Resveratrol | Chemical, Cholestatic, and Alcohol-Induced Liver Injury | Improved lipid metabolism, reduced steatosis and fibrosis. | nih.govnih.gov |
| Resveratrol | Hepatitis B Virus X Protein-Induced Liver Damage | Aided recovery from fatty liver and protected against hepatocellular carcinoma. | aacrjournals.org |
| Pterostilbene | Acetaminophen-Induced Liver Injury | Protected against liver injury by activating the Nrf2 antioxidative defense system. | karger.com |
| Pterostilbene | Fructose-Induced Liver Fibrosis | Prevented hepatocyte epithelial-mesenchymal transition. | nih.gov |
| Oxyresveratrol | Oxidative Stress and Acute Liver Injury | Protected hepatocytes by activating Nrf2 and inhibiting inflammation. | nih.govnih.gov |
| 2,3-difluoro-4′-methoxystilbene | Acute Liver Damage | Demonstrated anti-inflammatory properties. | cdnsciencepub.com |
Structure Activity Relationship Sar Studies of 3,4 ,5 Trihydroxy 3 Methoxystilbene and Its Analogs
Impact of Hydroxylation and Methoxylation Patterns on Pharmacological Activities
The arrangement of hydroxyl (-OH) and methoxyl (-OCH3) groups on the stilbene (B7821643) backbone is a critical determinant of biological activity.
Hydroxylation: The presence of hydroxyl groups is often associated with a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.gov The antioxidant capacity of stilbenes can be enhanced by increasing the number of hydroxyl groups, particularly in the ortho position on the phenolic ring. nih.gov For instance, the anti-inflammatory activity of some stilbenes is dependent on the presence of hydroxyl groups, which play a role in inhibiting enzymes like cyclooxygenase-2 (COX-2) and transcription factors such as NF-κB. nih.gov However, a higher number of hydroxyl groups can also lead to faster metabolism and lower bioavailability, which may limit their clinical use. nih.gov
Methoxylation: The methylation of hydroxyl groups to form methoxyl groups can significantly alter the properties of stilbenoids. O-methylation generally increases the lipophilicity of the molecule, which can lead to improved cell uptake and stability. nih.gov Methoxylated stilbenes are often metabolized more slowly than their hydroxylated counterparts, potentially leading to enhanced in vivo bioactivity. nih.gov Studies have shown that methoxylation can enhance the affinity of stilbenes for certain proteins. nih.gov In some cases, methoxylated stilbenes have demonstrated greater bioactivity in assays compared to their hydroxylated parent compounds. nih.gov
For 3,4',5-Trihydroxy-3'-methoxystilbene specifically, the combination of three hydroxyl groups and one methoxyl group represents a unique balance. This substitution pattern likely confers a blend of the antioxidant and anti-inflammatory properties associated with hydroxyl groups, along with the enhanced stability and cellular uptake attributed to the methoxyl group.
Interactive Data Table: Impact of Functional Groups on Stilbenoid Activity
Below is an interactive table summarizing the general effects of hydroxylation and methoxylation on the pharmacological activities of stilbenoids.
| Functional Group | Effect on Lipophilicity | Effect on Metabolic Stability | General Impact on Bioactivity |
| Hydroxyl (-OH) | Decreases | Decreases | Often crucial for antioxidant and anti-inflammatory effects. nih.gov |
| Methoxyl (-OCH3) | Increases | Increases | Can enhance cellular uptake and in vivo potency. nih.govnih.gov |
Stereochemical Influences on Molecular Interactions and Biological Responses
Stilbenoids can exist as two stereoisomers: trans (E) and cis (Z), distinguished by the arrangement of the phenyl rings around the central double bond. nih.gov The trans-isomer is generally more stable due to reduced steric hindrance between the aromatic rings. nih.gov The majority of documented biological benefits for stilbenoids are attributed to the trans-isomer. mdpi.com
While trans-resveratrol is the more studied isomer, research on other stilbenoids suggests that the cis-isomer can also possess significant, and sometimes more potent, biological activity. For example, some studies on methoxylated resveratrol (B1683913) analogs have shown that the cis-isomer can be more cytotoxic to cancer cells than the trans-isomer. nih.govresearchgate.net Specifically, the cis form of 3,4,5,4'-tetramethoxystilbene (B174519) was found to be ten times more potent than its trans isoform in inhibiting the growth of certain human fibroblast cells. mdpi.com This suggests that the stereochemical configuration plays a crucial role in how the molecule interacts with its biological targets. nih.gov For this compound, while the trans-isomer is more commonly studied, the potential for distinct biological activities of the cis-isomer warrants further investigation.
Comparative Analysis with Resveratrol and Other Stilbenoid Derivatives
The biological activities of this compound are often understood by comparing them to other well-known stilbenoids.
Resveratrol (3,5,4'-trihydroxystilbene): As the most studied stilbenoid, resveratrol serves as a common benchmark. nih.govnih.gov The additional methoxy (B1213986) group in this compound compared to resveratrol can lead to differences in activity. For instance, a related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, was found to be a more potent antioxidant than resveratrol in certain in vitro models. nih.govnih.gov Another resveratrol derivative, 4′-Methoxyresveratrol, has shown similar biological activities to resveratrol, including anti-oxidative stress activity. dovepress.com
Pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene): Pterostilbene, a dimethylated analog of resveratrol, is known for its increased lipophilicity and bioavailability. nih.gov The presence of two methoxy groups in pterostilbene generally leads to enhanced stability and cellular uptake. nih.gov
Piceatannol (B1677779) (3,5,3',4'-tetrahydroxystilbene): Piceatannol, a metabolite of resveratrol, has an additional hydroxyl group. nih.gov This can result in more potent antioxidant activity compared to resveratrol due to the formation of a semiquinone radical. nih.gov
Rhapontigenin (B1662419) (3,3',5-trihydroxy-4'-methoxystilbene): Isorhapontigenin (B148646), an isomer of rhapontigenin, has demonstrated antibacterial activity. mdpi.com
Oxyresveratrol (B150227) (2,3',4,5'-tetrahydroxystilbene): This isomer of hydroxylated resveratrol is primarily known for its ability to inhibit tyrosinase, an enzyme involved in skin pigmentation. nih.gov
The unique substitution pattern of this compound places its physicochemical and biological properties somewhere between the highly hydroxylated and highly methoxylated stilbenoids, offering a potentially unique therapeutic profile.
Interactive Data Table: Comparison of this compound with Other Stilbenoids
This table provides a comparative overview of this compound and other key stilbenoids.
| Compound | Chemical Formula | Key Structural Difference from Resveratrol | Notable Biological Activities |
| This compound | C15H14O4 | Addition of a methoxy group at the 3' position. | Antioxidant, anti-inflammatory. nih.gov |
| Resveratrol | C14H12O3 | - | Cardioprotective, neuroprotective, anti-inflammatory. nih.govnih.gov |
| Pterostilbene | C16H16O3 | Two hydroxyls replaced by methoxy groups. | Enhanced bioavailability, anticancer, anti-inflammatory. nih.govnih.gov |
| Piceatannol | C14H12O4 | Addition of a hydroxyl group at the 3' position. | Potent antioxidant, anti-inflammatory. nih.gov |
| Rhapontigenin | C15H14O4 | Different hydroxylation and methoxylation pattern. | Antibacterial (Isorhapontigenin). mdpi.com |
| Oxyresveratrol | C14H12O4 | Isomer of hydroxylated resveratrol. | Tyrosinase inhibition. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools used to correlate the chemical structure of compounds with their biological activity. plos.orgresearchgate.net These methods can help in understanding the specific structural features that are important for a desired pharmacological effect and can guide the design of new, more potent molecules. researchgate.netnih.gov
Advanced Research Methodologies and Techniques Applied in 3,4 ,5 Trihydroxy 3 Methoxystilbene Studies
Omics Technologies for Systems-Level Mechanistic Elucidation
Omics technologies provide a comprehensive, systems-level view of the molecular changes induced by 3,4',5-Trihydroxy-3'-methoxystilbene. By analyzing the entirety of a particular class of molecules, such as genes, proteins, or metabolites, researchers can piece together the compound's mechanism of action.
Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how this compound (Isorhapontigenin, ISO) alters gene expression. A notable study performed whole transcriptome profiling on human T24 bladder cancer cells after treatment with ISO. nih.gov This analysis identified 1,047 differentially expressed genes (DEGs), with 596 genes being downregulated and 451 upregulated. nih.gov
The functional annotation of these DEGs indicated that ISO induces significant changes in gene expression related to several key cellular processes. nih.gov These include pathways associated with cell movement, migration, invasion, metabolism, proliferation, and angiogenesis. nih.gov For instance, the study noted that Cyclin D1 protein, a key regulator of the cell cycle, was significantly downregulated by ISO in various human bladder cancer cell lines. nih.gov Furthermore, the transcriptomic changes suggested a modulation of the tumor microenvironment, leading to suppressed cell growth and invasion. nih.gov The analysis also highlighted changes in chemokines like CXCL4, CXCL10, and CXCL11, which are known to inhibit angiogenesis. nih.gov This systems-level data provides a broad overview of the genetic pathways modulated by this stilbene (B7821643) derivative.
Table 1: Selected Differentially Expressed Genes in T24 Bladder Cancer Cells Treated with this compound
| Gene Category | Gene Examples | Observed Effect | Implied Functional Impact |
|---|---|---|---|
| Cell Cycle | Cyclin D1 | Downregulated | Inhibition of cell proliferation, G0/G1 arrest |
| Angiogenesis | CXCL4, CXCL10, CXCL11 | Changes in Expression | Inhibition of angiogenesis |
| Inflammation | Interleukin-1β, COX-2 | Inhibited | Anti-inflammatory effects |
Data sourced from a transcriptome analysis of human bladder cancer cells. nih.gov
Proteomics focuses on the large-scale study of proteins, including their expression levels, structures, functions, and modifications. While large-scale proteomics studies specifically on this compound are not extensively documented in the reviewed literature, this methodology is crucial for understanding its biological effects. Proteomics techniques, often involving mass spectrometry, can identify the direct protein targets of a compound and characterize changes in the proteome, such as post-translational modifications. nih.gov
For example, a study on a related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, investigated its effect on protein carbonylation, a form of oxidative post-translational modification. qiagenbioinformatics.com The study found that the compound significantly inhibited protein carbonylation and the oxidation of protein thiol groups in blood platelets treated with platinum compounds. qiagenbioinformatics.com This type of analysis falls under the umbrella of proteomics and demonstrates how such techniques can elucidate the protective mechanisms of stilbenes. Applying comprehensive proteomic and phosphoproteomic analyses to this compound would allow researchers to identify the specific proteins and signaling kinases it modulates, providing direct evidence of its molecular targets and downstream effects. umn.eduresearchgate.net
Metabolomics involves the comprehensive analysis of small molecules, or metabolites, within a biological system. This approach provides a functional readout of the physiological state of a cell or organism in response to a stimulus like this compound.
A pre-clinical study conducted metabolomic profiling in rats following a one-week oral administration of the compound. mdpi.com The analysis, using gas chromatography–mass spectrometry (GC-MS/MS), revealed significant alterations in the plasma concentrations of several key metabolites. mdpi.com These findings support the health-promoting effects of the compound by showing its impact on various metabolic pathways. mdpi.com Another study explored the hepatic metabolome, suggesting the compound may exert liver-protective effects by upregulating the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle, which helps relieve oxidative stress and activate mitochondrial function. nih.gov
Table 2: Altered Plasma Metabolites Following Administration of this compound in Rats
| Metabolite | Change in Concentration | Associated Metabolic Pathway/Function |
|---|---|---|
| Arachidonic Acid | Decreased | Inflammation |
| Cholesterol | Decreased | Lipid Metabolism |
| Fructose | Decreased | Carbohydrate Metabolism |
| Allantoin | Decreased | Purine (B94841) Metabolism / Oxidative Stress Marker |
| Cadaverine | Decreased | Amino Acid Metabolism |
| Tryptamine | Increased | Tryptophan Metabolism |
Data sourced from a metabolomic analysis of rat plasma. mdpi.com
High-Throughput Screening (HTS) for Target Identification and Ligand Discovery
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov This technique is instrumental in identifying "hits" or "leads"—compounds that affect a biological target in a desired manner. nih.gov The process typically involves miniaturized assays in multi-well plates, automated liquid handling, and sensitive plate readers for data acquisition. nih.govnih.gov
While specific studies detailing the use of HTS to discover or characterize this compound were not prominent in the reviewed literature, HTS represents a powerful methodology that could be applied. For instance, cell-based HTS assays could be designed to screen compound libraries for molecules that mimic or enhance the effects of this compound, such as its ability to inhibit cancer cell proliferation. researchgate.netresearchgate.net Conversely, HTS could be used to identify the molecular targets of this compound by screening it against panels of purified proteins or in cell-based assays where a specific signaling pathway is monitored. nih.gov
Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., Confocal Microscopy, Live-Cell Imaging)
Advanced imaging techniques are essential for visualizing the effects of this compound at the subcellular level. These methods allow researchers to observe the compound's localization, its impact on cellular structures, and its influence on dynamic cellular processes in real-time.
Confocal Microscopy is a high-resolution optical imaging technique used to create sharp images of a specimen by eliminating out-of-focus light. mdpi.com This method is particularly useful for studying the intracellular localization of compounds or proteins. researchgate.net For instance, in studies of drug delivery, confocal microscopy can track fluorescently-labeled nanoparticles into cells, differentiating their location within the cytoplasm or nucleus. nih.govijsrcseit.com In the context of this compound research, microscopy was used to count colonies of transformed cells in a soft agar (B569324) assay, demonstrating that the compound inhibited colony formation. researchgate.net Confocal imaging could be further applied to visualize the compound's uptake and subcellular distribution, or to observe its effect on the localization of target proteins. researchgate.net
Live-Cell Imaging allows for the observation of cellular processes over time in living cells, providing critical insights into dynamic events. This can involve tracking fluorescently labeled molecules, monitoring changes in cell morphology, or measuring physiological parameters like mitochondrial membrane potential. For example, live-cell imaging can be used to monitor apoptosis in real-time by detecting the activation of caspases. This technique would be invaluable for studying the time-dependent effects of this compound on processes like cell cycle progression, apoptosis, and cell migration.
Bioinformatics and Computational Approaches for Mechanistic Insights and Target Prediction
Bioinformatics and computational biology are indispensable tools for interpreting the large datasets generated by omics technologies and for predicting the molecular interactions of compounds like this compound. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor). Several molecular docking studies have been performed on this compound (Isorhapontigenin). One study used docking to investigate its potential as an inhibitor for influenza virus neuraminidase, finding a strong binding affinity for both H1N1 and H3N2 subtypes. nih.gov Another computational study combined network pharmacology with molecular docking to identify potential targets in non-small cell lung cancer. mdpi.com The results predicted that the compound could bind to key proteins involved in cell proliferation and the cell cycle, such as CCND1, CDK2, PIK3CA, and RELA. mdpi.com These in silico findings provide a strong rationale for further experimental validation.
Pathway and Network Analysis , often performed on transcriptomic or proteomic data, helps to identify the biological pathways and networks that are significantly affected by the compound. For example, the transcriptomic analysis of bladder cancer cells treated with this compound involved functional annotation and pathway analysis to reveal its impact on cell movement, metabolism, and proliferation pathways. nih.gov These computational approaches are critical for transforming raw molecular data into meaningful biological insights.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target at the atomic level. Following docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-protein complex over time, providing a more realistic representation of the biological environment.
Detailed research findings have demonstrated the utility of these methods in elucidating the mechanisms of action for this compound (Isorhapontigenin). For instance, molecular docking studies have been crucial in identifying its potential as an inhibitor of various enzymes and receptors.
One notable study investigated the inhibitory potential of Isorhapontigenin (B148646) against the neuraminidase of influenza A virus subtypes H1N1 and H3N2. nih.gov The docking analysis revealed a strong binding affinity of the compound to the active sites of these viral proteins, suggesting a mechanism for its observed antiviral activity. nih.gov The stability of these interactions is often further confirmed by MD simulations, which can show how the ligand and protein move and interact over a period of time, ensuring the predicted binding is maintained. nih.gov
In the context of cancer research, molecular docking has been used to explore the interaction of Isorhapontigenin with key proteins involved in cancer progression. A study on non-small cell lung cancer identified that Isorhapontigenin can bind effectively to proteins such as Cyclin D1 (CCND1), Cyclin-Dependent Kinase 2 (CDK2), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), and the RELA proto-oncogene. nih.govresearchgate.net These findings suggest that the compound's anti-cancer effects may be mediated through the regulation of cell cycle and proliferation pathways. nih.gov
Furthermore, research into its antiplatelet activity has utilized molecular docking to show that Isorhapontigenin has a higher binding affinity for the P2Y12 receptor compared to resveratrol (B1683913), a structurally similar stilbenoid. researchgate.net This interaction is believed to be responsible for its selective inhibition of ADP-stimulated platelet activation. researchgate.net
The binding energies obtained from these docking studies provide a quantitative measure of the interaction strength between this compound and its targets.
| Protein Target | Disease Context | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Influenza A (H1N1) Neuraminidase | Influenza | Data not available in abstract | Data not available in abstract |
| Influenza A (H3N2) Neuraminidase | Influenza | Data not available in abstract | Data not available in abstract |
| CCND1 | Non-Small Cell Lung Cancer | Data not available in abstract | Data not available in abstract |
| CDK2 | Non-Small Cell Lung Cancer | Data not available in abstract | Data not available in abstract |
| PIK3CA | Non-Small Cell Lung Cancer | Data not available in abstract | Data not available in abstract |
| RELA | Non-Small Cell Lung Cancer | Data not available in abstract | Data not available in abstract |
| P2Y12 Receptor | Platelet Aggregation | Data not available in abstract | Data not available in abstract |
Network Pharmacology Analysis for Multi-Target Prediction
Network pharmacology is an emerging field that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. This approach is particularly valuable for natural products like this compound, which often exert their therapeutic effects by modulating multiple targets simultaneously.
By constructing and analyzing drug-target-disease networks, researchers can predict the potential mechanisms of action and identify novel therapeutic applications for a compound. A study on the role of Isorhapontigenin in non-small cell lung cancer utilized network pharmacology to identify a wide range of potential targets. nih.gov The analysis began by retrieving known and predicted targets of the compound from various databases. These targets were then cross-referenced with genes associated with the disease to identify a set of key therapeutic targets. nih.gov
The resulting network analysis revealed that Isorhapontigenin's effects on non-small cell lung cancer are likely mediated through the regulation of critical biological processes such as cell proliferation and the cell cycle. nih.gov Key signaling pathways, including the PI3K/RELA/cell cycle axis, were identified as being significantly modulated by the compound. nih.gov
The power of network pharmacology lies in its ability to provide a holistic view of a compound's biological effects, moving beyond the "one-drug, one-target" paradigm. This systems-level understanding is crucial for the development of effective therapies for complex diseases.
| Disease Investigated | Number of Predicted Drug Targets | Number of Disease-Related Targets | Key Identified Therapeutic Targets | Implicated Signaling Pathways |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer | 104 | 6688 | STAT3, ESR1, SRC, EGFR, CCND1, CDK2, PIK3CA, RELA | PI3K/RELA/cell cycle axis |
Future Perspectives and Unaddressed Research Gaps in 3,4 ,5 Trihydroxy 3 Methoxystilbene Research
Elucidation of Novel, Unexplored Molecular Targets and Signaling Cascades
Current research on the molecular mechanisms of 3,4',5-Trihydroxy-3'-methoxystilbene is limited. Studies on closely related methoxy (B1213986) derivatives of resveratrol (B1683913) have demonstrated the ability to suppress inflammatory responses through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov For instance, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been shown to significantly down-regulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in preclinical models. nih.gov It is plausible that this compound shares these targets; however, dedicated studies are required for confirmation.
Future research should prioritize unbiased screening approaches, such as proteomics and transcriptomics, to identify the direct binding partners and downstream signaling cascades affected by this specific compound. A significant research gap exists in understanding its influence on epigenetic modifications, non-coding RNAs, and protein-protein interactions, all of which could represent novel therapeutic avenues. The potential for this stilbenoid to modulate pathways implicated in cellular senescence, autophagy, and ferroptosis also remains largely unexplored and warrants investigation.
Investigation of Synergistic Effects with Established Preclinical Therapies in Complex Disease Models
The combination of natural compounds with conventional therapies is a promising strategy to enhance efficacy and overcome drug resistance. nih.gov Preclinical studies on other natural products have demonstrated synergistic anticancer effects when combined with chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. nih.gov For example, the related compound, 3'-Hydroxy-3,4,5,4'-tetramethoxystilbene, has shown cytotoxic effects in ovarian cancer cells that are comparable or even slightly higher than cisplatin, suggesting its potential to inhibit the proliferation of chemotherapy-resistant cells. nih.gov
A significant opportunity lies in exploring the synergistic potential of this compound with established preclinical therapies for various complex diseases. In oncology, its combination with standard-of-care chemotherapeutics, targeted agents, and immunotherapy in patient-derived xenograft and organoid models could reveal enhanced anti-tumor activity and mechanisms to overcome resistance. Beyond cancer, its potential synergistic effects with anti-inflammatory drugs in models of chronic inflammatory diseases or with neuroprotective agents in neurodegenerative disease models are completely unexplored and represent a critical research gap.
Table 1: Potential Areas for Synergistic Studies with this compound
| Disease Model | Potential Combination Therapy | Research Focus |
| Ovarian Cancer | Cisplatin, Paclitaxel | Overcoming chemoresistance, reducing toxicity |
| Glioblastoma | Temozolomide, Radiotherapy | Enhancing apoptotic pathways, inhibiting invasion |
| Rheumatoid Arthritis | Methotrexate, TNF-α inhibitors | Reducing inflammation, protecting cartilage |
| Alzheimer's Disease | Acetylcholinesterase inhibitors | Neuroprotection, reduction of amyloid-beta plaques |
Development of Advanced Preclinical Delivery Systems for Enhanced Bioavailability and Targeted Action (e.g., Nanoparticles, Liposomes in animal models)
A major hurdle for the clinical translation of many stilbenoids is their poor bioavailability, characterized by low solubility, rapid metabolism, and poor absorption. nih.gov Advanced drug delivery systems, such as nanoparticles and liposomes, offer a promising solution to overcome these limitations. mdpi.commdpi.com These systems can enhance the solubility and stability of the encapsulated compound, prolong its circulation time, and facilitate targeted delivery to specific tissues or cells, thereby increasing its therapeutic index and reducing off-target effects. mdpi.commdpi.com
While the development of such delivery systems for this compound is yet to be reported, research on related compounds provides a strong rationale for this approach. For instance, liposomal formulations of a methylated resveratrol analog have demonstrated enhanced biological activity in a 3D patient-derived ovarian cancer model. nih.gov The development of nanoparticle-based systems, such as solid lipid nanoparticles or polymeric nanoparticles, could further improve the delivery of this compound to challenging targets like the brain, which is crucial for treating neurodegenerative diseases. mdpi.com
Table 2: Potential Nanodelivery Systems for this compound
| Delivery System | Potential Advantages | Target Disease Area |
| Liposomes | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs | Cancer, Inflammatory Diseases |
| Solid Lipid Nanoparticles | High stability, controlled release, potential for oral delivery | Cancer, Neurodegenerative Diseases |
| Polymeric Nanoparticles | Tunable properties, surface functionalization for targeting | Targeted Cancer Therapy |
| Magnetic Nanoparticles | Targeted delivery using external magnetic fields | Cancer Therapy and Imaging |
Discovery of New Natural Sources or Optimized Biotechnological/Synthetic Production Routes
Currently, this compound has been identified in plant species such as Gnetum montanum and Gnetum pendulum. nih.gov However, the concentration of this compound in these natural sources may be low and variable, making extraction a potentially inefficient and unsustainable method for large-scale production. A thorough investigation into other potential natural sources is warranted.
Furthermore, the development of optimized and scalable production methods is crucial for future preclinical and clinical research. Chemical synthesis offers a route to produce the pure compound, and methods for synthesizing related trihydroxy and trimethoxy compounds have been reported, which could be adapted. nih.gov A particularly promising but unexplored avenue is the use of biotechnological approaches. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, could be employed to produce this compound in a controlled and scalable manner. This would involve the heterologous expression of the necessary biosynthetic enzymes from plants and could provide a sustainable and cost-effective source of the compound.
Exploration of this compound in Emerging Disease Models and Pathologies
The therapeutic potential of this compound has been minimally explored across a wide range of diseases. While research on related stilbenes suggests potential applications in cancer and inflammatory conditions, its efficacy in other emerging pathologies remains an open question. nih.govnih.gov For instance, a bibenzyl derivative with a similar substitution pattern, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl, has shown potential in modulating adipogenesis, suggesting a possible role for this compound in metabolic disorders like obesity.
Future research should aim to screen this compound in a broader array of disease models. This includes, but is not limited to, models of metabolic syndrome, cardiovascular diseases, autoimmune disorders, and rare genetic diseases. The anti-inflammatory and antioxidant properties suggested by its chemical structure indicate that it could be beneficial in any pathology with an underlying inflammatory or oxidative stress component.
Addressing Translational Challenges from Preclinical Findings to Potential Therapeutic Development
The path from a promising preclinical compound to a clinically approved therapeutic is fraught with challenges. For this compound, these challenges are amplified by the current lack of extensive preclinical data. A significant hurdle will be to bridge the gap between in vitro findings and in vivo efficacy. This requires comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
A critical translational challenge for all stilbenoids is their often-rapid metabolism. Identifying the major metabolites of this compound and assessing their biological activity is crucial, as metabolites can sometimes be more or less active than the parent compound. Furthermore, long-term toxicology studies will be essential to establish a safe dosage range for potential clinical trials. Addressing these translational challenges systematically will be paramount for the successful development of this compound as a therapeutic agent.
Q & A
Q. What are the primary natural sources of isorhapontigenin, and what methodological challenges arise during its isolation compared to other stilbenes?
Isorhapontigenin is primarily isolated from Belamcanda chinensis and wine grapes . Its extraction often involves ethyl acetate fractionation followed by silica gel and Sephadex LH-20 column chromatography to separate it from structurally similar compounds like resveratrol and piceatannol . Challenges include distinguishing it from co-occurring stilbenes due to shared hydroxyl/methoxy group patterns, necessitating advanced spectroscopic validation (e.g., NMR, HPLC-MS) .
Q. What standardized assays are used to evaluate the antioxidant activity of isorhapontigenin, and how does its efficacy compare to resveratrol?
Common assays include:
- LDL oxidation inhibition : Measures protection against oxidative damage in lipoproteins .
- ROS scavenging : Evaluated in PMA-activated neutrophils or aortic smooth muscle cells using fluorescent probes (e.g., DCFH-DA) .
- DPPH radical scavenging : Quantifies hydrogen-donating capacity .
Isorhapontigenin exhibits superior antioxidant activity to resveratrol in vitro, attributed to its methoxy group enhancing lipid solubility and stability .
Q. How does the structural positioning of methoxy and hydroxyl groups influence isorhapontigenin's bioactivity compared to other stilbenes?
The 3'-methoxy and 4',5-dihydroxy groups enable unique interactions with cellular targets. For example:
- The 3'-methoxy group enhances binding to the P2Y12 receptor, improving antiplatelet activity compared to resveratrol .
- The 4',5-dihydroxy configuration facilitates ROS scavenging via electron donation, while the 3'-methoxy group reduces metabolic degradation .
Advanced Research Questions
Q. What molecular mechanisms explain isorhapontigenin's dual anti-inflammatory and antiproliferative effects in vascular cells?
In bovine aortic smooth muscle cells, isorhapontigenin:
- Inhibits ERK/MAPK pathways : Blocks ROS-induced phosphorylation, reducing proliferation .
- Modulates NADPH oxidase activity : Suppresses superoxide generation, attenuating inflammatory signaling .
Methodologically, siRNA knockdown of ERK1/2 or pharmacological inhibitors (e.g., PD98059) are used to validate pathway specificity .
Q. How do discrepancies in reported IC50 values for isorhapontigenin's antioxidant activity arise across studies?
Variations stem from:
- Assay specificity : DPPH measures radical scavenging, while LDL oxidation reflects lipid peroxidation .
- Cell model differences : Primary vs. immortalized cells exhibit varying basal ROS levels .
- Solvent effects : Methanol or DMSO solvents alter compound stability and membrane permeability . Standardizing protocols (e.g., ROS probes, cell lines) is critical for cross-study comparisons.
Q. What computational and experimental approaches elucidate isorhapontigenin's binding to glycolytic enzymes like GAPDH?
- Ligand-docking simulations : Predict binding affinities to GAPDH’s active site, highlighting interactions with Cys150 and NAD+ binding domains .
- Functional assays : Measure GAPDH activity inhibition in vitro using spectrophotometric NAD+ depletion assays .
These methods reveal that isorhapontigenin disrupts glycolysis by competing with NAD+, linking its antioxidant activity to metabolic modulation .
Q. How do researchers address bioavailability challenges when translating in vitro findings of isorhapontigenin to in vivo models?
Key strategies include:
- Structural derivatization : Glucosylation (e.g., isorhapontin) improves water solubility and intestinal absorption .
- Nanocarrier systems : Liposomal encapsulation enhances plasma half-life and tissue targeting .
- Metabolite tracking : LC-MS/MS monitors parent compound and metabolites (e.g., sulfated or glucuronidated forms) in serum .
Q. What enzymatic steps govern isorhapontigenin biosynthesis in plants, and how do these differ from resveratrol pathways?
Biosynthesis involves:
Stilbene synthase (STS) : Converts p-coumaroyl-CoA to resveratrol .
Cytochrome P450 hydroxylases : Introduce 3'-hydroxyl groups.
O-Methyltransferases (OMTs) : Catalyze 3'-methoxy group addition .
Unlike resveratrol, isorhapontigenin’s 3'-methoxy group requires OMT activity, which is tissue-specific (e.g., rhubarb roots) .
Q. How do contradictory findings on isorhapontigenin’s antiplatelet activity versus resveratrol derivatives inform structure-activity relationship (SAR) studies?
While resveratrol derivatives with A-ring methylation show reduced antiplatelet effects, isorhapontigenin’s 3'-methoxy group enhances P2Y12 receptor binding . SAR studies use:
- Molecular dynamics simulations : To model ligand-receptor interactions.
- Platelet aggregation assays : Compare IC50 values using ADP or collagen as agonists .
These findings highlight the importance of B-ring modifications over A-ring changes in antiplatelet activity.
Methodological Considerations
Q. What advanced analytical techniques are recommended for quantifying isorhapontigenin in complex matrices like plant extracts?
- HPLC-DAD/MS : Separates isorhapontigenin from co-eluting flavonoids using C18 columns and mobile phases with 0.1% formic acid .
- NMR spectroscopy : Confirms structural identity via characteristic aromatic proton signals (δ 6.8–7.2 ppm) and methoxy group peaks (δ 3.8–4.0 ppm) .
- Standard addition method : Mitigates matrix effects in quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
